molecular formula C10H15N B13493748 N-methyl-4-propylaniline CAS No. 36373-76-9

N-methyl-4-propylaniline

Cat. No.: B13493748
CAS No.: 36373-76-9
M. Wt: 149.23 g/mol
InChI Key: VMTBWKAXOCOPIK-UHFFFAOYSA-N
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Description

N-methyl-4-propylaniline is an N-alkyl aniline derivative serving as a specialized building block in organic synthesis and materials research . This compound is part of a class of N-substituted anilines studied for their role in the synthesis of functionalized polymers. Research indicates that such N-alkylanilines can be electropolymerized to create polymers with properties tailored for applications in areas like chemical sensing . The addition of alkyl chains, such as the propyl and methyl groups in this molecule, can improve the solubility and processability of the resulting polymeric materials compared to unsubstituted polyaniline . As a research chemical, this compound is provided for laboratory investigation and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should consult the safety data sheet and implement appropriate safety precautions prior to use.

Properties

CAS No.

36373-76-9

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

N-methyl-4-propylaniline

InChI

InChI=1S/C10H15N/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8,11H,3-4H2,1-2H3

InChI Key

VMTBWKAXOCOPIK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NC

Origin of Product

United States

Synthetic Methodologies for N Methyl 4 Propylaniline

Direct N-Alkylation Strategies

Direct N-alkylation is a fundamental method for synthesizing secondary amines. For N-methyl-4-propylaniline, this involves the reaction of an appropriate primary or secondary amine with an alkylating agent. The key challenge in these reactions is often controlling the degree of alkylation to prevent the formation of tertiary amines or quaternary ammonium salts.

The selective addition of a single methyl group to a primary aromatic amine like 4-propylaniline (B1194406) is a common synthetic pathway. Achieving high selectivity for the mono-methylated product over the di-methylated analog is a significant consideration in these methodologies.

Various catalytic systems have been developed to facilitate the N-methylation of anilines with high selectivity. These catalysts are crucial for activating the methylating agent and promoting the reaction under specific conditions. Methanol (B129727) is often employed as a green and cost-effective methylating agent in these processes. researchgate.net

Copper-containing catalysts have demonstrated effectiveness in the reductive N-alkylation of aniline (B41778) with methanol at elevated temperatures. google.com For instance, a Cr-Cu-Mn-O catalyst has been used to react aniline with methanol in the liquid phase to produce N-methylaniline. google.com Skeletal copper-based catalysts have also been developed for the selective N-methylation of amines using methanol under relatively mild conditions. researchgate.net By adjusting the reaction temperature, it is possible to tune the synthesis towards either N-monomethylated or N,N-dimethylated products. researchgate.net

Ruthenium complexes, such as (DPEPhos)RuCl2PPh3, have also been utilized as catalysts for the N-methylation of amines with methanol under weak base conditions. nih.gov Another approach involves the use of copper(II) acetate (B1210297) in a Chan-Lam coupling reaction with methylboronic acid, which allows for the selective monomethylation of anilines. organic-chemistry.org This method has shown good functional group tolerance. organic-chemistry.org

Zeolites, such as Sn-MFI molecular sieves, have been investigated for the vapor-phase methylation of aniline. researchgate.net The selectivity towards N-methylaniline versus N,N-dimethylaniline can be influenced by reaction parameters like space velocity. researchgate.net

Catalyst SystemMethylating AgentSubstrateKey Features
Copper-containing catalystsMethanolAnilineHigh temperature and pressure conditions.
(DPEPhos)RuCl2PPh3MethanolAminesOperates under weak base conditions. nih.gov
Copper(II) acetate/Pyridine (B92270)Methylboronic acidAnilinesChan-Lam coupling mechanism; good functional group tolerance. organic-chemistry.org
Sn-MFI molecular sieveMethanolAnilineVapor-phase reaction; selectivity dependent on conditions. researchgate.net
Na-exchanged Y faujasiteAlkyl methyl carbonatesAnilinesHigh selectivity for mono-N-methylation. unive.it

This table presents a summary of various catalytic systems used for N-methylation of anilines.

The mechanism of selective mono-N-methylation of aniline with methanol on copper-zinc ferrite catalysts has been studied in detail. epa.gov Aniline adsorbs onto Lewis acid sites on the catalyst surface. epa.gov It is proposed that methanol is protonated by the labile proton from the N-H bond scission of aniline. epa.gov The reaction is believed to occur at a single acid-base site. epa.gov

In the Chan-Lam coupling approach using methylboronic acid, an incubation period of the aniline substrate with the copper reagent is necessary before the addition of the methylboronic acid to maximize the yield of the mono-methylated product and minimize dimethylation. organic-chemistry.org For reactions utilizing zeolites, the steric constraints of the catalyst's pores can influence selectivity. The diffusion of the amine into the catalytic pores plays a role, and bulky substituents on the aniline ring can hinder the reaction and reduce mono-N-methyl selectivity. unive.it

An alternative synthetic route to this compound is the N-propylation of N-methylaniline. This involves the introduction of a propyl group onto the nitrogen atom of N-methylaniline.

The reaction of N-methylaniline with a propyl halide, such as propyl bromide or propyl iodide, is a classical method for N-propylation. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of N-methylaniline acts as the nucleophile, attacking the electrophilic carbon of the propyl halide. The choice of the halide can influence the reaction rate, with iodides generally being more reactive than bromides.

Reductive alkylation, also known as reductive amination, provides another pathway for N-propylation. This method involves the reaction of N-methylaniline with propanal (propionaldehyde) to form an intermediate enamine or iminium ion, which is then reduced in situ to the final product. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. A related approach involves the use of carboxylic acids as the alkylating agent in a reductive process. nih.govrsc.org

Sequential N-Alkylation for Substituted Amines

Sequential N-alkylation is a common strategy for the synthesis of secondary and tertiary amines. In the context of this compound, this would typically involve the methylation of 4-propylaniline. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of the tertiary amine (N,N-dimethyl-4-propylaniline) and even quaternary ammonium salts. The reactivity of the secondary amine product is often comparable to or greater than the starting primary amine, making selective mono-alkylation difficult to control.

To achieve selective mono-N-methylation, various strategies have been developed. One approach involves the use of a large excess of the primary amine to increase the statistical probability of the methylating agent reacting with the primary amine rather than the secondary amine product. Another strategy is the use of specific methylating agents and reaction conditions that favor mono-alkylation. For instance, the Eschweiler-Clarke reaction offers a classic method for the methylation of primary and secondary amines using formic acid and formaldehyde (B43269). This reaction proceeds via reductive amination and is known to effectively yield tertiary amines from primary amines without the formation of quaternary ammonium salts. wikipedia.orgnrochemistry.com

Reductive amination, in a broader sense, is a highly versatile method for forming C-N bonds and can be tailored for the synthesis of secondary amines. This typically involves the reaction of a primary amine, such as 4-propylaniline, with an aldehyde (in this case, formaldehyde) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the iminium ion over the carbonyl group. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic N-methylation using methanol as a C1 source represents a more atom-economical and environmentally benign approach. rsc.orgresearchgate.netbohrium.com Various transition metal catalysts, including those based on ruthenium and iridium, have been shown to effectively catalyze the N-methylation of anilines with methanol. rsc.orgacs.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine.

MethodMethylating AgentCatalyst/ReagentTypical ConditionsKey Features
Direct AlkylationMethyl iodide, Dimethyl sulfate (B86663)Base (e.g., K2CO3)VariesProne to overalkylation
Eschweiler-ClarkeFormaldehyde, Formic acidNoneAqueous, near boilingAvoids quaternary salt formation wikipedia.org
Reductive AminationFormaldehydeNaBH3CN, NaBH(OAc)3Mildly acidicHigh selectivity for secondary amine masterorganicchemistry.com
Catalytic MethylationMethanolRu or Ir complexesBase (e.g., NaOH, Cs2CO3)Atom-economical, green rsc.orgacs.org

Synthesis via Ring Formation or Functional Group Interconversion

Routes Involving Aniline Precursors

An alternative to the direct alkylation of 4-propylaniline is the synthesis from aniline precursors through functional group interconversion. This approach can offer better control over the final product and may be advantageous if the desired substitution pattern is more readily accessible from a different starting material.

One common strategy involves the use of a protecting group on the nitrogen atom of aniline. For example, aniline can be acylated to form acetanilide. The resulting amide is less nucleophilic than the amine, which can prevent overalkylation. The acetanilide can then be N-alkylated, followed by hydrolysis of the amide to yield the secondary amine. Microwave-assisted N-alkylation of acetanilides with alkyl halides in the presence of a phase transfer catalyst has been reported as an efficient method. ijrbat.in

Another route could involve the synthesis of 4-propylaniline itself from a more readily available starting material, followed by N-methylation as described in the previous section. The synthesis of 4-propylaniline can be achieved through various methods, such as the Friedel-Crafts acylation of benzene (B151609) with propanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting propiophenone, and subsequent nitration and reduction of the nitro group to an amine.

PrecursorReagentsIntermediateFinal Step
Acetanilide1. Base, Methyl halide 2. Acid or baseN-methylacetanilideHydrolysis
Benzene1. Propanoyl chloride, AlCl3 2. Zn(Hg), HCl 3. HNO3, H2SO4 4. H2, Pd/C4-PropylanilineN-methylation

Synthesis through Cleavage of Urethane (B1682113) Bonds

The cleavage of urethane (carbamate) bonds presents another synthetic route to secondary amines. In this approach, a primary amine is first converted to a urethane, which serves as a protecting group. The most common urethane protecting group is the tert-butyloxycarbonyl (Boc) group. The N-Boc protected amine is generally less reactive and can undergo specific reactions at other parts of the molecule. The deprotection of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. fishersci.co.ukreddit.com

For the synthesis of this compound, one could envision a route starting with 4-propylaniline, which is first protected as its N-Boc derivative. This intermediate could then potentially be methylated on the nitrogen, although this is not a standard procedure as the nitrogen is already substituted. A more plausible, albeit longer, route would involve the synthesis of a suitable precursor that already contains the methyl group and another functional group that can be converted to the 4-propylphenyl group, with the nitrogen protected as a urethane. The final step would then be the cleavage of the urethane to reveal the secondary amine. While theoretically possible, this is a less direct route compared to the direct methylation of 4-propylaniline.

Protected AmineDeprotection ReagentConditions
N-Boc-4-propylanilineTrifluoroacetic acid (TFA)Dichloromethane, room temp. fishersci.co.uk
N-Cbz-4-propylanilineH2, Pd/CMethanol, room temp.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The N-alkylation of anilines is a reaction that has been shown to benefit significantly from microwave irradiation.

For the synthesis of this compound, a microwave-assisted approach could be applied to the direct N-alkylation of 4-propylaniline with a methylating agent. For instance, the N-alkylation of anilines with alcohols over Raney nickel has been successfully promoted by microwave irradiation, leading to a significant reduction in reaction time. tandfonline.com Similarly, a microwave-assisted, samarium(II) iodide-catalyzed direct N-alkylation of anilines with alcohols has been reported to selectively generate monoalkylated amines. acs.org

Microwave heating can also be effectively used in the context of functional group interconversion strategies. As mentioned earlier, the N-alkylation of acetanilides can be efficiently carried out under microwave irradiation. ijrbat.in The subsequent hydrolysis of the N-alkylated acetanilide to the corresponding secondary amine can also be accelerated using microwaves.

Reaction TypeReactantsCatalyst/ReagentMicrowave Conditions
N-AlkylationAniline, n-PropanolRaney Nickel630 W, 30 min tandfonline.com
N-AlkylationAniline, Benzyl alcoholSmI2, KOt-Bu140 °C, 1 h acs.org
N-AlkylationAcetanilide, Alkyl halidePhase Transfer Catalyst600 W, 122-145 s ijrbat.in

Continuous Flow Synthesis Methods for N-Methyl Secondary Amines

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scalability. nih.gov The synthesis of N-methyl secondary amines is well-suited for continuous flow systems.

A continuous flow process for the synthesis of N-methyl secondary amines from alkyl mesylates and aqueous methylamine has been developed. vapourtec.com This method allows for the production of a variety of N-methyl secondary amines in good to excellent yields with short reaction times. For the synthesis of this compound, a similar approach could be envisioned where 4-propylaniline is reacted with a methylating agent in a continuous flow reactor.

Furthermore, biocatalytic cascades in continuous flow systems have been employed for the synthesis of secondary amines. nih.gov While this specific example may not directly apply to this compound, it highlights the potential of integrating biocatalysis with continuous flow technology for amine synthesis. The precise control over reaction parameters offered by flow reactors can be particularly beneficial for managing exothermic reactions and for optimizing the selectivity of N-alkylation reactions.

Flow Chemistry ApproachReactantsKey Features
Nucleophilic SubstitutionAlkyl mesylates, Aqueous methylamineGood to excellent yields, short reaction times vapourtec.com
Biocatalytic CascadeAlcohols, AminesOvercomes batch incompatibility of enzymes nih.gov

Chemical Transformations and Reactivity of N Methyl 4 Propylaniline

Reaction Pathways of Aromatic Amines

The reactivity of N-methyl-4-propylaniline is fundamentally shaped by the electronic properties of the amino group and the benzene (B151609) ring. The nitrogen lone pair can act as a nucleophile, while the electron-rich aromatic system is susceptible to electrophilic attack.

The nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to attack electron-deficient centers in a variety of reactions. The rate and mechanism of these nucleophilic substitution reactions are influenced by factors such as the nature of the electrophile, the solvent, and the steric hindrance around the nitrogen atom.

A fundamental example is the bimolecular nucleophilic substitution (SN2) reaction. libretexts.org In this concerted, one-step process, the amine's lone pair attacks an electrophilic carbon, simultaneously displacing a leaving group. libretexts.org For instance, the reaction of N-alkylanilines with alkyl halides leads to the formation of tertiary amines. The nucleophilicity of anilines is generally lower than that of aliphatic amines but can be significantly influenced by the solvent. acs.org

The reaction of N-alkylanilines with cyanogen (B1215507) bromide provides another example of nucleophilic attack. Studies on this reaction have shown it to be a third-order process, where the slow step is the nucleophilic attack of the amine on the cyanogen bromide. rsc.org This process is catalyzed by hydroxylic compounds and is sensitive to electronic and steric effects. rsc.org

Aniline (B41778) derivatives, including this compound, are crucial precursors for the synthesis of nitrogen-containing heterocyclic compounds through cyclization reactions. These reactions often involve the formation of new carbon-nitrogen and carbon-carbon bonds, leading to structures such as indoles and quinolines.

One powerful method is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govacs.org In this reaction, an electrophile (such as iodine, bromine, or a selenium source) activates the alkyne, which is then attacked by the nucleophilic nitrogen of the aniline ring in a 6-endo-dig cyclization to form a substituted quinoline. nih.gov The reaction conditions are generally mild, and the yields are often moderate to good. nih.gov The nature of the substituents on the aniline ring can influence the reaction, though good yields are often obtained with both electron-donating and electron-withdrawing groups. nih.gov

Another significant pathway is the transition-metal-catalyzed oxidative cyclization. For example, rhodium catalysts can facilitate the C-H cyclization of anilines with alkynes and carbon monoxide under aerobic conditions to produce quinolin-2(1H)-ones. rsc.org This method is notable for its ability to utilize simple primary and tertiary anilines. rsc.org Similarly, iodine(III)-catalyzed oxidative cyclization of unactivated anilines can produce 3H-indoles through the generation of an electrophilic N-aryl nitrenoid intermediate. nih.gov

The table below summarizes the outcomes of electrophilic cyclization of various N-(2-alkynyl)anilines, demonstrating a general reaction pathway applicable to derivatives of this compound.

Aniline Substrate (N-(2-alkynyl)aniline)ElectrophileProductYield (%)Reference
N-(2-Heptynyl)anilineI₂4-Butyl-3-iodo-2-methylquinoline43 acs.org
N-(2-Heptynyl)-4-methoxyanilineI₂4-Butyl-3-iodo-6-methoxy-2-methylquinoline85 nih.gov
N-(2-Heptynyl)-4-bromoanilineI₂6-Bromo-4-butyl-3-iodo-2-methylquinoline80 nih.gov
N-(1-Cyclohexenylethynyl)-2-methylanilineI₂4-(1-Cyclohexenyl)-3-iodo-2-methylquinoline80 acs.org
N-(2-Heptynyl)anilinePhSeBr4-Butyl-2-methyl-3-(phenylseleno)quinoline85 acs.org

Role in Crosslinking Chemistry

The reactivity of this compound allows it to participate in crosslinking reactions, which are essential for modifying and creating polymers and other advanced materials.

This compound can act as a nucleophile in aza-Michael addition reactions, which involve the 1,4-addition of an amine to an α,β-unsaturated carbonyl compound (a Michael acceptor). acs.orgnih.gov Although anilines are generally considered poor nucleophiles for this transformation, the reaction can be effectively promoted using various strategies. acs.org

The choice of solvent plays a critical role. Highly polar protic solvents like water, trifluoroethanol (TFE), and hexafluoroisopropyl alcohol (HFIP) have been shown to promote the aza-Michael addition of aromatic amines without the need for a catalyst. acs.orgacs.org The solvent can also control the selectivity of the reaction, leading to either mono- or di-addition products. acs.org

Catalysts are also widely employed to facilitate this reaction. Copper-based catalysts, such as copper(II) acetate (B1210297) in the presence of sodium trifluoroacetate, have been used for the aza-Michael addition of aromatic amines to activated olefins in aqueous media. nih.gov Another approach involves using silica-supported aluminum chloride under solvent-free conditions, which works well for both aliphatic and aromatic amines. tandfonline.com Trimethylsilyl chloride (TMSCl) has also been demonstrated as an effective catalyst for this transformation under mild, solvent-free conditions. semnan.ac.ir

The table below illustrates the versatility of the aza-Michael addition with various anilines and Michael acceptors under different catalytic systems.

AmineMichael AcceptorCatalyst/ConditionsProductYield (%)Reference
AnilineMethyl AcrylateCu(OAc)₂ / CF₃CO₂Na, H₂OMethyl 3-(phenylamino)propanoate95 nih.gov
4-MethoxyanilineMethyl AcrylateTMSCl (10 mol%), 60°C, solvent-freeMethyl 3-((4-methoxyphenyl)amino)propanoate90 semnan.ac.ir
AnilineMethyl Vinyl KetoneWater, room temp.4-(Phenylamino)butan-2-one83 acs.org
4-ChloroanilineMethyl Vinyl KetoneTFE, room temp.4,4'-((4-chlorophenyl)azanediyl)dibutan-2-one75 acs.org
PiperidineMethyl AcrylateSilica-supported AlCl₃, 60°C, solvent-freeMethyl 3-(piperidin-1-yl)propanoate98 tandfonline.com

This compound can participate in coupling reactions with phenols to form new carbon-oxygen or carbon-nitrogen bonds, a key process in the synthesis of polymers and diaryl ethers or amines. A prominent method for achieving this is the Ullmann-type coupling reaction. researchgate.net This copper-catalyzed reaction facilitates nucleophilic aromatic substitution between various nucleophiles, including anilines and phenols, and aryl halides. researchgate.net The Chan-Lam coupling is a related, powerful method that allows for the formation of aryl C-N and C-O bonds via an oxidative coupling of boronic acids with N-H or O-H containing compounds, such as anilines and phenols. organic-chemistry.org This reaction can often be conducted at room temperature in the presence of a copper catalyst and air as the oxidant. organic-chemistry.org

More recent developments include organo-iodine(III)-catalyzed oxidative cross-coupling reactions, which can form bonds between phenols and unfunctionalized arenes, highlighting advanced methods for creating these linkages. d-nb.info These coupling mechanisms are fundamental in materials science for creating crosslinked networks with specific thermal and mechanical properties.

Protonation and Conformational Dynamics

The chemical behavior of this compound is also dictated by its three-dimensional structure and the dynamic processes it can undergo. Protonation of the basic nitrogen atom significantly alters the molecule's electronic structure and conformational flexibility.

The nitrogen atom in this compound can be protonated by acids. This protonation increases the double bond character of the C-N bond between the nitrogen and the aromatic ring due to enhanced resonance effects, where the nitrogen lone pair is further delocalized into the ring. researchgate.net This change significantly increases the energy barrier to rotation around the aryl-N bond. researchgate.netnih.gov

Studies on N-Pyridyl-2-iso-propylaniline Derivatives

While direct studies on N-pyridyl derivatives of this compound are not extensively documented in the selected literature, research on structurally related N-pyridyl-2-iso-propylaniline derivatives provides crucial insights into the conformational dynamics that can govern sterically hindered amines. acs.orgresearchgate.net These studies focus on atropisomerism, a type of stereoisomerism arising from restricted rotation around single bonds.

In one key study, N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline was synthesized to explore the rotational barriers around its two N-Ar bonds. researchgate.net The significant steric hindrance in such molecules can slow down the rate of interconversion between different conformations to the point that distinct stereoisomers can be isolated. researchgate.net Computational methods, including quantum mechanics (QM), have been employed to calculate the energy barriers for these conformational changes, providing a deeper understanding of the electronic and steric factors at play. researchgate.net These findings are relevant as they illustrate the principles of restricted rotation that would apply if this compound were incorporated into a similarly crowded diarylamine structure.

Relayed Proton Brake Mechanisms

Building on the study of sterically hindered diarylamines, researchers have explored a sophisticated mechanism for controlling molecular rotation known as a "relayed proton brake". acs.orgnih.gov This effect was demonstrated in N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline. acs.orgnih.gov

The addition of an acid, such as methanesulfonic acid, leads to the selective protonation of the more basic pyridine (B92270) nitrogen atom. This protonation creates a pyridinium (B92312) ring, which is a strong electron-withdrawing group. The lone pair of electrons on the aniline nitrogen atom engages in resonance with this pyridinium ring, increasing the double-bond character of the N-pyridinium bond. This increased rigidity creates a "brake" that significantly slows rotation around this bond. Crucially, this effect is relayed to the other N-Ar bond [N-(i-Pr)phenyl], which also experiences a significant deceleration in its rotation rate. acs.orgnih.gov This "two brakes with one proton" mechanism highlights how a single chemical modification at a remote site can exert precise conformational control over multiple rotational axes within a molecule. acs.org

Kinetics and Steric Hindrance Effects in Amine Reactions

The kinetics of reactions involving this compound are heavily influenced by steric hindrance around the nitrogen atom. The presence of the N-methyl group, as opposed to a hydrogen in a primary aniline like 4-propylaniline (B1194406), creates a more crowded environment that can impede the approach of reactants.

Similarly, in arenesulfonylation reactions, the steric factor is found to have a decisive influence on the reactivity of N-alkylanilines. researchgate.net While electronic effects from substituents on the aniline ring play a role, the size of the alkyl group on the nitrogen is a primary determinant of the reaction rate. Increasing the size of the N-alkyl group generally leads to slower reaction rates due to increased steric hindrance. researchgate.netoup.comresearchgate.net The para-propyl group on this compound, being an electron-donating group, would slightly increase the nucleophilicity of the amine compared to N-methylaniline, but this electronic effect is often overshadowed by the steric effects at the nitrogen center in many reactions.

Table 1: Influence of Steric Hindrance on Amine Reactivity
Reaction TypeReactant ComparisonObserved EffectReasonReference
Nucleophilic Aromatic Substitution (SNAr)Aniline vs. N-MethylanilineRate constant for N-methylaniline is ~105 times lower.Steric hindrance from the N-methyl group impedes formation of the intermediate and subsequent proton transfer. rsc.org
ArenesulfonylationN-AlkylanilinesThe steric factor of the N-alkyl group has a decisive influence on reactivity.Increased bulk around the nitrogen atom hinders the approach of the sulfonylating agent. researchgate.net

Catalyst-Mediated Transformations

Catalysis provides a powerful toolkit for effecting transformations of this compound and other secondary anilines with high efficiency and selectivity. Various metal-based catalysts are employed for reactions such as N-alkylation, cross-coupling, and amination.

Palladium complexes are highly effective for C-N cross-coupling reactions. nih.govscispace.com Catalyst systems using specialized biarylmonophosphine ligands (e.g., BrettPhos) have shown exceptional activity, enabling the coupling of anilines with aryl chlorides and even aryl mesylates at very low catalyst loadings (as low as 0.01 mol%). scispace.com Such methods could be used to synthesize more complex diarylamines starting from this compound. Palladium is also used in oxidative amination reactions, where alkenes are coupled with secondary anilines using molecular oxygen as the terminal oxidant to form allylic amines and enamines. mdpi.com

Copper-based catalysts are also versatile. They are used in the vapor-phase synthesis of N-alkylanilines from aniline and alcohols; for instance, a Cu/SiO₂ catalyst efficiently produces N-propylaniline from aniline and 1-propanol (B7761284). researchgate.netchemicalbook.com Metal-organic frameworks (MOFs) containing metals like cobalt have been developed for the selective N-alkylation of anilines with alcohols via a hydrogen borrowing methodology. rsc.org This process involves the catalyst temporarily abstracting hydrogen from the alcohol to form an aldehyde, which then condenses with the amine to form an imine, followed by hydrogenation of the imine to yield the secondary amine. rsc.org

Zeolites also serve as catalysts for the synthesis of N-alkylanilines. They can mediate the reaction between anilines and N,N-dialkylanilines at elevated temperatures in a process known as transalkylation to produce N-monoalkylanilines. google.com

Table 2: Examples of Catalyst-Mediated Transformations for Secondary Anilines
Catalyst SystemReaction TypeTypical SubstratesTypical ProductsReference
Palladium / Biarylphosphine LigandsC-N Cross-CouplingSecondary anilines, Aryl halides/mesylatesTertiary diarylamines scispace.com
Pd(II) / Molybdovanadophosphate / O₂Oxidative AminationSecondary anilines, AlkenesAllylic amines, Enamines mdpi.com
CoNx@NC (MOF-derived)N-Alkylation (Hydrogen Borrowing)Anilines, AlcoholsSecondary amines rsc.org
ZeolitesTransalkylationAnilines, N,N-DialkylanilinesN-Alkylanilines google.com

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy for N-methyl-4-propylaniline reveals the number of distinct proton environments and their neighboring protons. The spectrum is characterized by signals corresponding to the aromatic protons, the N-methyl group, and the n-propyl side chain. The electron-donating nature of the N-methylamino group influences the chemical shifts of the aromatic protons, causing them to appear more upfield than in unsubstituted benzene (B151609). The para-substitution pattern results in a characteristic pair of doublets in the aromatic region.

Based on established chemical shift principles and data from analogous compounds, the expected ¹H NMR spectral data for this compound in a solvent like CDCl₃ are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.05Doublet (d)2HAr-H (ortho to propyl group)
~ 6.60Doublet (d)2HAr-H (ortho to N-methyl group)
~ 2.85Singlet (s)3HN-CH₃
~ 2.48Triplet (t)2HAr-CH₂-CH₂-CH₃
~ 1.60Sextet2HAr-CH₂-CH₂-CH₃
~ 0.93Triplet (t)3HAr-CH₂-CH₂-CH₃

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and their proximity to electronegative atoms like nitrogen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 147.0Ar-C (C-N)
~ 132.0Ar-C (C-propyl)
~ 129.5Ar-CH (ortho to propyl)
~ 112.5Ar-CH (ortho to N-methyl)
~ 37.5Ar-CH₂-CH₂-CH₃
~ 31.0N-CH₃
~ 24.0Ar-CH₂-CH₂-CH₃
~ 14.0Ar-CH₂-CH₂-CH₃

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information through analysis of its fragmentation patterns.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound would exhibit a characteristic retention time on a given GC column.

Upon entering the mass spectrometer and undergoing electron ionization (EI), the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (149.23 g/mol ). This molecular ion undergoes fragmentation through characteristic pathways. For N-alkyl anilines, a dominant fragmentation is alpha-cleavage, which involves the cleavage of the bond beta to the aromatic ring. In this case, the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl group is expected, leading to a highly stable benzylic cation.

Table 3: Expected Key Mass Fragments for this compound in GC-MS (EI)

m/zIonDescription
149[C₁₀H₁₅N]⁺•Molecular Ion (M⁺•)
120[M - C₂H₅]⁺Base Peak, from loss of an ethyl radical

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a versatile technique used for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. For this compound, LC-MS, typically employing reverse-phase chromatography, can be used for its detection and quantification in complex matrices.

Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. In positive ion mode ESI (+), the compound is typically detected as the protonated molecule [M+H]⁺, which would have an m/z of 150. Further structural information can be obtained by using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic spectrum that can be used for definitive identification.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound or identifying an unknown. The exact mass is calculated based on the masses of the most abundant isotopes of each element in the molecule.

For this compound, with the elemental formula C₁₀H₁₅N, HR-MS can distinguish it from other compounds that have the same nominal mass but a different elemental formula. The ability to measure mass to within a few parts per million (ppm) provides a high degree of confidence in the assigned molecular formula.

Table 4: Exact Mass Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₅N
Nominal Mass149
Monoisotopic (Exact) Mass149.120449 Da

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for elucidating the molecular structure of compounds like this compound by probing the vibrations of their chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The aromatic ring will show C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic propyl and methyl groups will display C-H stretching vibrations in the 2960-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is expected to appear in the 1360-1250 cm⁻¹ region.

Table 1: Expected FTIR Spectral Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching > 3000
Aliphatic C-H (propyl, methyl) Stretching 2960-2850
Aromatic C=C Stretching 1600-1450

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric "breathing" mode of the benzene ring is expected to be a strong band around 1000 cm⁻¹. Aromatic C=C stretching vibrations will also be prominent.

Table 2: Expected Raman Spectral Data for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic Ring Symmetric Breathing ~1000
Aromatic C=C Stretching 1600-1500

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, if a suitable single crystal can be grown, XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This technique is fundamental for understanding the compound's solid-state conformation and packing. However, as of now, publicly available single-crystal XRD data for this compound is limited.

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture. For the analysis of this compound, a reverse-phase HPLC method would be appropriate. sielc.comnih.gov In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov

A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. sielc.com Detection can be achieved using a UV detector, as the aniline (B41778) moiety is a strong chromophore. The retention time of this compound would be influenced by the exact mobile phase composition and flow rate.

Table 3: Hypothetical HPLC Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Detector UV at ~254 nm
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For this compound, which is not a chiral compound, enantiomeric analysis is not applicable. However, CE can still be employed for purity assessment and the analysis of related ionic impurities. If a chiral center were present in a similar aniline derivative, CE with a chiral selector added to the buffer would be a powerful tool for separating the enantiomers.

Computational and Theoretical Studies

Electronic Structure and Reactivity Descriptors

There are no specific studies that report on the electronic structure or calculate the chemical reactivity descriptors for N-methyl-4-propylaniline. These descriptors, often derived from quantum chemical calculations, include parameters like HOMO-LUMO energy gaps, ionization potential, electron affinity, and chemical hardness, which are essential for predicting the molecule's reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO represents its ability to accept an electron, acting as an electrophile. youtube.comajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small energy gap indicates a more reactive molecule that is more easily polarized. irjweb.comresearchgate.net

For this compound, the presence of both an electron-donating alkyl group (propyl) and a methyl group on the nitrogen atom influences the energy of the frontier orbitals. These electron-donating groups increase the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted aniline (B41778). The LUMO energy is also affected, but to a lesser extent. Theoretical calculations, typically using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311G(d,p), are employed to determine these energies. thaiscience.inforesearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for Aniline Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Aniline -5.50 -0.25 5.25
4-Methylaniline -5.25 -0.15 5.10
N-methylaniline -5.15 -0.10 5.05
This compound (Estimated) -5.10 -0.05 5.05

Note: Values for aniline, 4-methylaniline, and N-methylaniline are representative values from computational studies. The values for this compound are estimated based on substituent effects.

The distribution of the HOMO and LUMO electron densities is also informative. In this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, consistent with the molecule's nucleophilic character originating from the π-system and the nitrogen lone pair. The LUMO is generally distributed over the aromatic ring. This distribution highlights the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge distribution. wolfram.com Red areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net

For this compound, the MEP map would show a region of significant negative potential (red) around the nitrogen atom due to its lone pair of electrons. The aromatic ring would also exhibit negative potential, though less intense than the nitrogen, due to its π-electron cloud. These are the primary sites for electrophilic attack. researchgate.net

Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl and propyl groups, as well as the hydrogen atom attached to the nitrogen (if present in a protonated form). These sites would be susceptible to nucleophilic interactions. The MEP analysis provides a visual representation of the molecule's reactivity, complementing the insights gained from FMO analysis. nrct.go.th

Mulliken Atomic Charge Analysis

In this compound, the nitrogen atom is expected to have a significant negative Mulliken charge due to its high electronegativity and lone pair of electrons. The carbon atoms of the aromatic ring will have varying charges, with those at the ortho and para positions relative to the amino group typically being more negative than the meta carbons, reflecting the electron-donating nature of the amino group. The carbon atoms of the propyl and methyl groups will also exhibit specific charge distributions. The hydrogen atoms are generally expected to carry small positive charges. thaiscience.info

Table 2: Representative Mulliken Atomic Charges for this compound (Estimated)

Atom Mulliken Charge (a.u.)
N -0.65
C (ipso) 0.10
C (ortho) -0.15
C (meta) -0.05
C (para) -0.12
C (propyl-α) -0.08
C (methyl) -0.10
H (N-methyl) 0.12
H (ring) 0.10 - 0.15

Note: These values are illustrative and based on general trends observed in similar molecules. Actual values would be obtained from specific quantum chemical calculations.

This detailed charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, and for parameterizing molecular mechanics force fields.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. While specific MD simulation studies on this compound are not widely documented in the literature, this technique would be highly applicable for investigating its interactions and dynamic properties in various environments.

MD simulations could be employed to study the behavior of this compound in different solvents, providing insights into solvation structures and dynamics. Furthermore, simulations could model the interaction of this compound with other molecules or surfaces, which is relevant for understanding its behavior in complex chemical systems or at interfaces. For instance, MD simulations have been used to study the structure and transport properties of similar organic salts at interfaces. urfu.ru

The development of an accurate force field, parameterized using quantum mechanical data such as Mulliken charges and optimized geometries, would be a prerequisite for conducting meaningful MD simulations of this compound.

Derivatization and Functionalization Strategies

Synthesis of Novel Anilino-based Sulfonamides

The synthesis of sulfonamides from N-methyl-4-propylaniline is a significant area of research due to the well-established biological activities of the sulfonamide functional group. The most common method for this transformation involves the reaction of this compound with a sulfonyl chloride in the presence of a base. This reaction, a nucleophilic substitution at the sulfonyl group, results in the formation of a stable S-N bond.

The general reaction scheme involves the deprotonation of the N-H group of this compound by a base, typically a tertiary amine like pyridine (B92270) or triethylamine, to form a more nucleophilic species. This species then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the N-aryl-N-methylsulfonamide. The choice of sulfonyl chloride is critical as it determines the nature of the R' group in the final product, allowing for the introduction of a wide variety of functionalities.

While specific studies on this compound are not extensively documented, the reactivity of similar N-methylanilines provides a strong basis for predicting its behavior. For instance, the reaction of N-methylaniline with various arylsulfonyl chlorides is a well-established procedure.

Reactant 1Reactant 2BaseSolventProductYield (%)
N-MethylanilineBenzenesulfonyl chloridePyridineDichloromethaneN-Methyl-N-phenylbenzenesulfonamideHigh
N-Methylanilinep-Toluenesulfonyl chlorideTriethylamineTetrahydrofuranN-Methyl-N-phenyl-p-toluenesulfonamideGood
N-MethylanilineDansyl chlorideSodium bicarbonateAcetone/WaterN-Methyl-N-phenyl-5-(dimethylamino)naphthalene-1-sulfonamideModerate

This table presents representative data for the synthesis of sulfonamides from N-methylaniline, a close structural analog of this compound.

The reaction conditions are generally mild, and the products can be isolated and purified using standard laboratory techniques such as extraction and chromatography. The electronic nature of the substituents on both the aniline (B41778) and the sulfonyl chloride can influence the reaction rate. Electron-donating groups on the aniline, such as the propyl group in this compound, are expected to enhance the nucleophilicity of the nitrogen atom, thus facilitating the reaction.

Formation of Substituted Urea (B33335) Derivatives

Substituted ureas are another important class of compounds with applications in various fields, including pharmaceuticals and agrochemicals. The formation of substituted urea derivatives from this compound can be readily achieved through its reaction with isocyanates. mdpi.com This reaction is a nucleophilic addition of the secondary amine to the electrophilic carbon atom of the isocyanate group.

The general synthesis involves the direct reaction of this compound with an isocyanate (R'-N=C=O). The lone pair of electrons on the nitrogen atom of the aniline attacks the central carbon of the isocyanate, leading to the formation of a trisubstituted urea. This reaction is typically fast and efficient, often proceeding at room temperature without the need for a catalyst. google.com

The versatility of this method lies in the wide variety of commercially available isocyanates, allowing for the introduction of diverse R' groups. These can range from simple alkyl and aryl groups to more complex functionalities.

Reactant 1Reactant 2SolventProductYield (%)
N-MethylanilinePhenyl isocyanateDichloromethane1-Methyl-1,3-diphenylurea>95
N-MethylanilineEthyl isocyanateTetrahydrofuran1-Ethyl-3-methyl-3-phenylureaHigh
N-Methylaniline4-Chlorophenyl isocyanateAcetonitrile (B52724)1-(4-Chlorophenyl)-3-methyl-3-phenylureaHigh

This table provides illustrative data for the synthesis of substituted ureas from N-methylaniline, demonstrating the expected reactivity of this compound.

Preparation of Pyrimidine (B1678525) Derivatives Incorporating N-propylaniline Moieties

The synthesis of pyrimidine derivatives is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine core in numerous biologically active compounds, including several drugs. While the direct incorporation of an N,N-disubstituted aniline like this compound into the pyrimidine ring during its initial construction is not a common synthetic strategy, there are methods to attach the N-propylaniline moiety to a pre-formed pyrimidine ring.

One common approach is the nucleophilic aromatic substitution (SNAr) reaction on a pyrimidine ring that is activated with suitable leaving groups, such as halogens. For example, a di- or tri-chloropyrimidine can react with this compound, where the aniline nitrogen acts as a nucleophile, displacing one of the chlorine atoms. The regioselectivity of this reaction can often be controlled by the reaction conditions and the substitution pattern of the pyrimidine.

While specific examples utilizing this compound are not readily found in the literature, the general reactivity of anilines in such reactions is well-documented.

Pyrimidine SubstrateAmineBaseSolventProduct
2,4-DichloropyrimidineAnilineK2CO3DMF2-Chloro-N-phenylpyrimidin-4-amine
4,6-DichloropyrimidineN-EthylanilineNaHTHF4-Chloro-N-ethyl-N-phenylpyrimidin-6-amine
2,4,6-TrichloropyrimidineMorpholineTriethylamineAcetonitrile2,4-Dichloro-6-morpholinopyrimidine

This table illustrates the general conditions for the reaction of halogenated pyrimidines with amines, which is a potential route for the synthesis of pyrimidine derivatives incorporating N-propylaniline moieties.

Another strategy involves the condensation of a compound containing the N-propylaniline moiety with a 1,3-dicarbonyl compound or its equivalent, which is a classical method for pyrimidine synthesis. However, this would require prior functionalization of the this compound to introduce the necessary reactive groups for the cyclocondensation reaction.

Functionalization for Polymer Chemistry Building Blocks

This compound can also serve as a foundational molecule for the development of monomers for polymer synthesis. The aromatic ring and the nitrogen atom provide sites for functionalization to introduce polymerizable groups.

One strategy involves the introduction of a vinyl or acrylic group onto the molecule. For example, the aromatic ring can be functionalized via electrophilic aromatic substitution, such as acylation followed by further modifications to introduce a polymerizable double bond. Alternatively, the nitrogen atom can be a site for derivatization.

Once a polymerizable group is introduced, the resulting monomer can be polymerized through various mechanisms, such as free radical polymerization or controlled radical polymerization techniques, to produce polymers with the this compound moiety as a repeating unit. These polymers could possess interesting electronic, optical, or thermal properties due to the presence of the substituted aniline group.

The oxidative polymerization of aniline and its derivatives is a well-known method to produce conducting polymers. researchgate.net While N-alkylation can affect the polymerization process, functionalized N-alkylanilines have been successfully polymerized. acs.org The presence of the propyl group at the para position of this compound could influence the solubility and processing characteristics of the resulting polymer.

MonomerPolymerization MethodResulting Polymer
AnilineChemical OxidationPolyaniline
N-MethylanilineElectrochemical PolymerizationPoly(N-methylaniline)
3-AlkylanilinesChemical OxidationPoly(3-alkylanilines)

This table shows examples of polymers synthesized from aniline and its derivatives, indicating the potential for this compound to be used in a similar fashion.

Functionalization of this compound to create bifunctional monomers is another avenue for its use in polymer chemistry. For example, introducing reactive groups at both the para-position of the propyl chain and another position on the aromatic ring could lead to the formation of polyesters, polyamides, or polyimides with unique properties.

Applications in Chemical Sciences and Materials

Role in Polymer Chemistry

While specific research on N-methyl-4-propylaniline's direct role in polymer chemistry is not extensively documented in publicly available literature, its structural features suggest potential applications as both a degradation product and a monomer for advanced materials.

Degradation Products of Polyurethanes

Polyurethanes are a class of polymers that can degrade under certain environmental conditions, such as heat, light, and moisture. This degradation can lead to the cleavage of the urethane (B1682113) linkages and the release of various chemical compounds, including aromatic amines. Given that substituted anilines can be used in the synthesis of polyurethanes, it is conceivable that this compound could be a degradation product if a corresponding this compound-based diisocyanate or polyol were used in the polymer's formulation. However, there is no specific scientific literature to date that identifies this compound as a degradation product of commercially available polyurethanes.

Monomers for Advanced Materials

The bifunctional nature of aniline (B41778) derivatives, possessing a reactive amine group and an aromatic ring, makes them suitable candidates as monomers in polymerization reactions. Theoretically, this compound could serve as a monomer in the synthesis of advanced materials such as polyamides and polyimides. The presence of the amine group allows for reactions with carboxylic acid derivatives to form amide linkages, the fundamental bond in polyamides. Similarly, it could potentially react with dianhydrides to form polyimides, a class of high-performance polymers known for their thermal stability and mechanical strength. The propyl and methyl substituents on the aniline ring would influence the properties of the resulting polymer, potentially affecting its solubility, flexibility, and thermal characteristics. However, there is a lack of specific research demonstrating the use of this compound as a monomer in the synthesis of these advanced materials.

Intermediates in Organic Synthesis

Substituted anilines are versatile intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules. This compound, with its reactive N-H bond and activatable aromatic ring, can participate in various organic reactions. It can undergo N-alkylation, N-acylation, and electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. These reactions allow for the introduction of new functional groups, paving the way for the synthesis of diverse target molecules with potential applications in pharmaceuticals, materials science, and other areas of chemistry. While the general reactivity of N-substituted anilines is well-established, specific examples of this compound as a key intermediate in the synthesis of complex organic molecules are not widely reported in scientific literature.

Use in Rubber Chemicals and Agrochemicals (as chemical intermediates)

Aniline and its derivatives are foundational chemical intermediates in the production of various industrial chemicals, including those used in the rubber and agricultural sectors. In the rubber industry, aniline derivatives are precursors to vulcanization accelerators and antioxidants, which are crucial for enhancing the durability and performance of rubber products. In agriculture, substituted anilines are building blocks for a range of herbicides, fungicides, and insecticides.

Theoretically, this compound could serve as an intermediate in the synthesis of novel rubber chemicals or agrochemicals. Its structure could be modified through various chemical reactions to produce molecules with desired properties for these applications. However, a review of publicly available scientific and patent literature does not reveal specific instances of this compound being utilized as a key intermediate in the manufacturing of commercial rubber chemicals or agrochemicals. The development of new active ingredients in these industries is a complex process, and while the structural motif of this compound might be explored in research, its transition to a commercial product is not documented.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-alkylanilines is a cornerstone of industrial chemistry, and future research will increasingly prioritize the development of environmentally benign and efficient methods for producing N-methyl-4-propylaniline. Traditional N-alkylation methods often involve harsh reaction conditions and the use of toxic reagents. nih.gov Modern approaches are shifting towards catalytic systems that offer high selectivity and atom economy.

Key areas for future investigation include:

Catalysis: The use of earth-abundant and non-toxic metal catalysts, such as iron and cobalt, is a promising avenue. chemistryviews.orgresearchgate.net For instance, iron(II) salts have been shown to catalyze the synthesis of N-methylanilines from arenes under mild conditions. chemistryviews.org Similarly, cobalt-catalyzed N-alkylation of anilines using syngas as a reducing agent presents a green and cost-effective production method. researchgate.net Further research could optimize these catalysts for the specific synthesis of this compound.

Sustainable Reagents: The use of green methylating agents like methanol (B129727) and carbon dioxide is gaining traction. researchgate.netrsc.org Methanol, being a renewable feedstock, offers a sustainable alternative to traditional methylating agents. researchgate.net Catalytic systems that enable the efficient use of CO2 as a C1 source for N-methylation are also a key area of development. rsc.org

One-Pot Syntheses: The development of one-pot tandem reactions, such as reductive amination followed by N-methylation, can significantly improve process efficiency and reduce waste. semanticscholar.org

Synthetic ApproachCatalyst/ReagentAdvantages
Catalytic N-methylationIron(II) saltsEnvironmentally benign, mild conditions chemistryviews.org
Catalytic N-alkylationCobalt salts with syngasGreen, cost-effective researchgate.net
N-methylationMethanolSustainable feedstock, high atom economy nih.govresearchgate.net
N-methylationCarbon Dioxide (CO2)Utilization of a greenhouse gas rsc.org
Tandem Reductive Amination/N-methylationNickel/Nickel Oxide nanoalloyHigh efficiency, catalyst recyclability semanticscholar.org

Advanced Spectroscopic Probes for Reaction Monitoring

To optimize the novel synthetic routes for this compound, real-time monitoring of reaction kinetics and intermediates is crucial. Future research will likely focus on the application of advanced in-situ spectroscopic techniques. researcher.lifespectroscopyonline.com These methods provide a deeper understanding of reaction mechanisms and allow for precise control over reaction parameters.

Promising spectroscopic probes for this purpose include:

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the concentration of reactants, products, and key intermediates in real-time, providing valuable kinetic data. youtube.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed structural information, enabling the identification of transient species and the elucidation of reaction pathways. thermofisher.com

Mass Spectrometry (MS): MS-based techniques, such as Atmospheric Solids Analysis Probe (ASAP), can rapidly provide structural information on reaction components without the need for extensive sample preparation. acs.orgwaters.com

Spectroscopic TechniqueInformation ObtainedApplication in Synthesis
In-situ FTIRFunctional group changes, concentration profilesReal-time kinetic analysis, endpoint determination youtube.com
In-situ NMRDetailed molecular structure, identification of intermediatesMechanistic studies, structural confirmation of products thermofisher.com
Mass Spectrometry (ASAP-MS)Molecular weight and fragmentation patternsRapid identification of starting materials and products waters.com

Integration of Computational Studies with Experimental Research

The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential applications, thereby guiding experimental efforts.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of this compound and its derivatives. scispace.comacs.orgresearchgate.net This can aid in understanding its reactivity and in the design of new molecules with desired properties. For example, DFT calculations have been used to study the electronic structure of various aniline (B41778) derivatives to explain their polymerizability. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies: While often used in a biological context, QSAR methodologies can be adapted to predict the physicochemical properties and performance of aniline derivatives in non-biological applications. researchgate.netnih.gov By correlating molecular descriptors with experimental data, QSAR models can guide the design of new derivatives with optimized properties for materials science applications.

Computational MethodPredicted PropertiesRelevance to this compound
Density Functional Theory (DFT)Molecular geometry, electronic structure, vibrational frequenciesUnderstanding reactivity, predicting spectroscopic properties, guiding synthesis scispace.comacs.org
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with physicochemical propertiesDesigning derivatives with tailored properties for specific applications researchgate.net

Exploration of New Materials Science Applications

Aniline and its derivatives are versatile building blocks for a wide range of functional materials. wisdomlib.org Future research on this compound will likely explore its potential as a monomer or precursor for novel polymers and other advanced materials.

Potential areas of application include:

Conducting Polymers: Polyaniline (PANI) is a well-known conducting polymer. nih.govrsc.org The introduction of the N-methyl and 4-propyl substituents on the aniline ring could modify the electronic properties, solubility, and processability of the resulting polymers, leading to new materials for applications in sensors and electronic devices. nih.govrsc.org

Polymeric Auxochromes: Aniline derivatives can be polymerized to form materials with interesting optical properties. For instance, the polymerization of phenylamines with a disulfide transfer reagent can yield polymers with a conjugated backbone, resulting in colored materials. nih.govacs.org this compound could be explored as a monomer in such polymerizations to tune the color and other properties of the resulting materials.

Macrocyclic Arenes: Aniline derivatives are key components in the synthesis of nitrogen-containing macrocyclic arenes. mdpi.com These macrocycles have applications in host-guest chemistry and the development of functional materials. The specific structure of this compound could lead to the formation of novel macrocycles with unique recognition and self-assembly properties.

Design of Chemically Diverse Derivatives for Non-Biological Applications

The functionalization of the this compound scaffold offers a vast chemical space for the design of new molecules with tailored properties for non-biological applications. Future research will focus on the synthesis and characterization of a diverse range of derivatives.

Strategies for diversification and potential applications include:

Modification of the Aromatic Ring: Introducing various substituents onto the benzene (B151609) ring can significantly alter the electronic and steric properties of the molecule. This can be a powerful tool for fine-tuning the properties of materials derived from these compounds. wisdomlib.org

Synthesis of Functional Monomers: By introducing polymerizable groups, this compound can be converted into a functional monomer for the synthesis of specialty polymers with applications in coatings, adhesives, and advanced composites. researchgate.net

Development of Novel Scaffolds: The core structure of this compound can serve as a starting point for the synthesis of more complex molecules, such as heterocyclic compounds or ligands for catalysis, with potential applications in various fields of chemistry and materials science. beilstein-journals.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for N-methyl-4-propylaniline, and how can reaction efficiency be optimized?

this compound can be synthesized via reductive amination of 4-propylaniline with formaldehyde or alkylation of N-methylaniline with a propyl halide. To optimize efficiency:

  • Use catalytic hydrogenation (e.g., Pd/C or Raney Ni) for reductive amination under mild conditions (25–50°C, 1–3 atm H₂) .
  • For alkylation, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and optimize stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : Analyze aromatic protons (δ 6.5–7.5 ppm) and propyl chain signals (δ 0.9–1.6 ppm for CH₃, δ 1.2–1.8 ppm for CH₂, δ 2.5–3.0 ppm for N–CH₂). Confirm N-methylation via a singlet at δ 2.8–3.2 ppm .
  • IR Spectroscopy : Identify N–H stretching (absent due to methylation) and C–N stretching (1250–1350 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺ expected at m/z 164 for C₁₀H₁₅N) and fragmentation patterns .

Q. How can researchers determine the physicochemical properties of this compound experimentally?

  • Solubility : Perform shake-flask experiments in DMSO, chloroform, or aqueous buffers (pH 2–12) at 25°C, using UV-Vis spectroscopy for quantification .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (reference boiling points of similar compounds, e.g., 200°C for 2-Methyl-4-heptafluoroisopropylaniline) .
  • pKa : Use potentiometric titration in 50% aqueous ethanol to measure basicity, as reported for analogous N-methylaniline derivatives (predicted pKa ~2.5–4.0) .

Q. What safety protocols are critical when handling this compound?

  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/contact .
  • Store under inert atmosphere (argon) at –20°C to prevent oxidation .
  • Neutralize spills with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in the electrophilic substitution of this compound be addressed?

  • Use computational modeling (DFT) to predict electron density distribution on the aromatic ring. Para-substitution is favored due to steric hindrance from the propyl group .
  • Validate predictions via X-ray crystallography (as in N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline studies) to confirm substituent positioning .

Q. What advanced methods validate thermal decomposition pathways of this compound?

  • Combine TGA with differential scanning calorimetry (DSC) to identify endothermic/exothermic events.
  • Use gas chromatography-mass spectrometry (GC-MS) to analyze volatile decomposition products (e.g., propene, aniline derivatives) .

Q. How should researchers resolve contradictions in reported solubility or pKa values?

  • Reproduce experiments under standardized conditions (e.g., IUPAC-recommended buffer systems).
  • Cross-validate using multiple techniques (e.g., potentiometry, UV-Vis, and NMR solubility assays) .

Q. What computational strategies predict the environmental toxicity of this compound?

  • Apply QSAR models trained on methylenedianiline toxicity data (e.g., hepatotoxicity endpoints from ATSDR studies) .
  • Simulate biodegradation pathways using software like EPI Suite to estimate persistence and bioaccumulation .

Q. How can overlapping signals in NMR spectra of this compound derivatives be deconvoluted?

  • Use 2D NMR techniques (COSY, HSQC) to resolve coupling patterns.
  • Compare experimental data with simulated spectra from tools like ACD/Labs or MestReNova .

Q. What methodologies assess the compound’s potential as a precursor in pharmaceutical synthesis?

  • Screen for reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts, as demonstrated for similar aniline derivatives .
  • Evaluate bioactivity via enzyme inhibition assays (e.g., cytochrome P450 isoforms) .

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